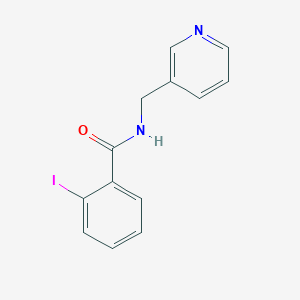
3-(1H-benzimidazol-2-ylsulfanyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid is an organic compound with the molecular formula C10H10N2O2S It is characterized by the presence of a benzimidazole ring attached to a propanoic acid moiety through a sulfanyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-benzimidazol-2-ylsulfanyl)propanoic acid typically involves the reaction of 2-mercaptobenzimidazole with 3-bromopropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of 2-mercaptobenzimidazole attacks the bromo group of 3-bromopropanoic acid, leading to the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to achieve high yield and purity. This may include the use of solvents, catalysts, and controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: The sulfanyl group in this compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for carboxylic acids.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: 3-(1H-benzimidazol-2-ylsulfanyl)propanol.
Substitution: Nitro or halogenated derivatives of the benzimidazole ring.
Aplicaciones Científicas De Investigación
3-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(1H-benzimidazol-2-ylsulfanyl)propanoic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzimidazole ring and sulfanyl group. These interactions can modulate biological pathways and lead to the observed effects.
Comparación Con Compuestos Similares
- 3-(5,6-Dimethyl-1H-benzimidazol-2-yl)propanoic acid
- 3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic acid
- 3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride
Comparison: 3-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid is unique due to the presence of the sulfanyl linkage, which imparts distinct chemical and biological properties compared to its analogs. The presence of different substituents on the benzimidazole ring in similar compounds can significantly alter their reactivity and biological activity.
Propiedades
IUPAC Name |
3-(1H-benzimidazol-2-ylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c13-9(14)5-6-15-10-11-7-3-1-2-4-8(7)12-10/h1-4H,5-6H2,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFHFCKOUJEWSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[(4-Methoxyphenyl)acetyl]amino}benzamide](/img/structure/B398696.png)
![[[Amino-(4-methylphenyl)methylidene]amino] furan-2-carboxylate](/img/structure/B398697.png)
![2-[(1-Naphthylacetyl)amino]benzamide](/img/structure/B398698.png)



![N'-[2-(4-methoxyphenyl)acetyl]-2-thiophenecarbohydrazide](/img/structure/B398704.png)





![2-({[3-(1H-benzimidazol-2-yl)phenyl]imino}methyl)-3,4-dibromo-6-methoxyphenol](/img/structure/B398717.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-bisnitrobenzamide](/img/structure/B398719.png)
